molecular formula C10H4F5NO B1338301 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole CAS No. 83081-29-2

5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole

Cat. No. B1338301
CAS RN: 83081-29-2
M. Wt: 249.14 g/mol
InChI Key: ILKANBTXLJNDDC-UHFFFAOYSA-N
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Description

The compound "5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole" is a fluorinated oxazole derivative. Fluorinated compounds are of significant interest in the field of medicinal chemistry due to their unique physical and chemical properties, which can enhance the biological activity and metabolic stability of pharmaceuticals. The presence of multiple fluorine atoms can influence the compound's reactivity and interaction with biological targets [

Scientific Research Applications

Synthesis and Derivative Formation

  • 5-Fluoro-4-trifluoromethyl-1,3-oxazoles, including 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole, are precursors for synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. They serve as synthetic Tfm-Gly equivalents and can undergo rearrangements such as a 1,3 shift of a benzyl group (Burger et al., 2006).

Formation of New Classes of Hetero-1,3-Dienes

  • 5-Azido-4-trifluoromethyl-1,3-oxazoles derived from 5-fluoro-4-trifluoromethyl-1,3-oxazoles demonstrate thermal instability, decomposing at room temperature to form 4-cyano-4-trifluoromethyl-1-oxa-3-azabuta-1,3-dienes, a new class of hetero-1,3-dienes (Burger et al., 1990).

Polymer Synthesis and Characterization

  • Poly(aryl ether oxazole)s, synthesized using monomers including 2,5-bis(4‘-fluorophenyl)oxazoles with trifluoromethyl substituents, show varied properties based on the number and position of these substituents. These polymers are characterized for solubility, glass transition temperature, and decomposition temperature (Maier & Schneider, 1998).

Fluorine-Incorporated Pharmaceuticals

  • Pentafluorosulfanyl-containing 1,4-disubstituted-1,2,3-triazoles, synthesized through click reaction involving fluorine substituents like trifluoromethyl, have been evaluated for biological activities such as inducing apoptosis in human leukemic cells. This demonstrates the potential of incorporating fluorine into pharmaceutical agents (Yang et al., 2014).

Water Treatment and Dye Separation

  • Triazole-decorated silver(I)-based cationic metal-organic frameworks (MOFs) synthesized using ligands like 3-(4H-1,2,4-triazol-4-yl)-5-(trifluoromethyl)pyridine have shown effectiveness in adsorbing dyes and removing oxoanions from water. This application signifies the importance of fluorine-containing compounds in environmental remediation (Kumar et al., 2021).

properties

IUPAC Name

5-fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F5NO/c11-6-3-1-5(2-4-6)9-16-7(8(12)17-9)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKANBTXLJNDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole

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